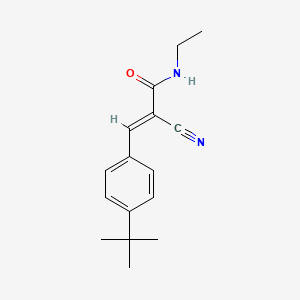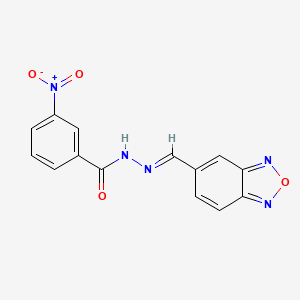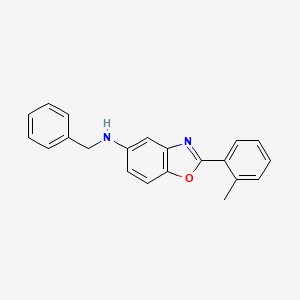
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, also known as TBEA, is a synthetic compound that belongs to the class of acrylamides. It has been widely used in scientific research as a tool to investigate various biological processes and mechanisms.
Mechanism of Action
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide exerts its biological effects by binding to the ATP-binding site of protein kinases and inhibiting their activity. It has been shown to be a competitive inhibitor of CDK2, with a Ki value of 0.4 μM. 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has also been shown to inhibit GSK-3 activity by binding to the substrate-binding site of the enzyme.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has been shown to induce G1 cell cycle arrest in cancer cells by inhibiting CDK2 activity. 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has several advantages as a tool for scientific research, including its high selectivity for certain protein kinases, its ability to inhibit kinase activity in a reversible manner, and its relatively low toxicity. However, 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its relatively high cost.
Future Directions
There are several future directions for research on 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, including the development of more potent and selective inhibitors of protein kinases, the identification of new protein kinase targets for 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, and the investigation of the potential therapeutic applications of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide and to optimize its use as a tool for scientific research.
Synthesis Methods
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide can be synthesized through a multistep process that involves the reaction of tert-butylphenol with acryloyl chloride to form 3-(4-tert-butylphenyl)acrylic acid, which is then reacted with ethylamine and cyanogen bromide to give 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide. The purity of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has been widely used in scientific research as a tool to investigate the role of protein kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to selectively inhibit the activity of certain protein kinases, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18-15(19)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3,(H,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLWUOSMNWUKL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)
![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)
![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)


